molecular formula C7H12N2O3S2 B11715547 Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- CAS No. 31655-50-2

Cysteine, N-acetyl-, methyldithiocarbamate (ester), L-

Cat. No.: B11715547
CAS No.: 31655-50-2
M. Wt: 236.3 g/mol
InChI Key: XUTOTHUXOQJOJN-YFKPBYRVSA-N
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Description

(2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamido group, a methylcarbamothioyl group, and a sulfanyl group attached to a propanoic acid backbone. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: This step involves the acylation of an amine with acetic anhydride or acetyl chloride under basic conditions to form the acetamido group.

    Introduction of the Methylcarbamothioyl Group: This step can be achieved by reacting the intermediate with methyl isothiocyanate in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Stability and Degradation Pathways

Ester derivatives of NAC exhibit varying stabilities under different conditions:

  • Hydrolysis : Esters are susceptible to hydrolysis in aqueous environments. For instance, NACET’s stability in PBS (pH 7.2) is limited to ~1 day .

  • Thermal degradation : Heating NAC methyl ester at 100°C for 30 minutes leads to the loss of CO₂, forming a compound with m/z 119.04 .

  • Oxidative degradation : Exposure to hydrogen peroxide results in sulfur oxidation and acetyl group cleavage, forming intermediates like 2-acetamido-3-sulfopropanoic acid .

Table 1: Degradation Products of NAC Derivatives

ConditionDegradation Productm/zSource
Basic (1.25×10⁻⁴ M NaOH, 100°C)Acetic acid59
Acidic (5.0×10⁻⁴ N HCl, 100°C)Cysteine121
Thermal (100°C, 30 min)CO₂ loss119.04
Peroxide (3% H₂O₂, 100°C)Sulfur-oxidized intermediate160

Oxidation Reactions

NAC and its esters undergo oxidation due to their thiol (-SH) group:

  • Iodate oxidation : NAC reacts with potassium iodate and iodide to form a disulfide (N-acetylcysteine disulfide) . The reaction involves:

    • Oxidation of the thiol group to a disulfide.

    • Formation of triiodide (I₃⁻) as a byproduct, detectable via UV-Vis spectroscopy .

  • Kinetic studies : The initial-rate method shows pseudo-first-order kinetics, with rate constants dependent on reagent concentrations .

Table 2: Reactivity of NACET vs. NAC

OxidantNAC Half-life (min)NACET Half-life (min)Source
H₂O₂8.81 ± 0.451.16 ± 0.18
t-BOOH88.3 ± 4.5112.2 ± 0.8

NACET demonstrates faster reactivity toward oxidative stressors, likely due to its lipophilicity enhancing cellular permeability .

Analytical Determination

Ester derivatives like NACET are analyzed using methods such as:

  • Sequential injection analysis : Detection via Cu(II) complexation with ligands like neocuproine (NCN), bicinchoninic acid (BCA), or bathocuproine disulfonic acid (BCS). The Cu(II)-BCS complex offers the highest sensitivity (LOD: 4.0×10⁻⁶ M) .

  • Interference studies : Common excipients (e.g., citric acid, Na₂SO₄) interfere minimally under optimal conditions .

Table 3: Analytical Performance of Cu(II) Complexes

LigandLinear Range (M)LOD (M)Sampling Rate (h⁻¹)Source
NCN6.0×10⁻⁶–2.0×10⁻⁴5.5×10⁻⁶60
BCA6.0×10⁻⁶–1.0×10⁻⁴5.2×10⁻⁶60
BCS4.0×10⁻⁶–1.0×10⁻⁴2.6×10⁻⁶78

Pharmacological Relevance

While the methyldithiocarbamate ester is not directly discussed, ester derivatives like NACET are studied for enhanced bioavailability and antioxidant effects:

  • Glutathione synthesis : NACET increases glutathione levels in organs (e.g., liver, brain) at doses of 50 mg/kg .

  • Cellular protection : NACET pretreatment reduces oxidative stress-induced damage in retinal pigment epithelial cells more effectively than NAC .

Scientific Research Applications

Antioxidant and Cytoprotective Effects

N-acetylcysteine functions primarily as an antioxidant, helping to lower oxidative stress within cells. It achieves this by generating hydrogen sulfide and sulfane sulfur species, which contribute to its cytoprotective effects. NAC has been shown to enhance glutathione levels, thereby improving the antioxidant capacity of cells under stress conditions .

Respiratory Disorders

N-acetylcysteine is widely used as a mucolytic agent in treating respiratory disorders. It acts by breaking disulfide bonds in mucus proteins, thereby reducing viscosity and facilitating easier clearance from the airways. This property makes it beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .

Mental Health Applications

Research indicates that NAC may play a role in treating various mental health disorders, including obsessive-compulsive disorder (OCD) and bipolar disorder. A double-blind study reported that NAC significantly reduced compulsive behaviors in OCD patients . Additionally, its potential neuroprotective effects have been explored in conditions like Parkinson's disease, where it may support dopaminergic function .

Metabolic Disorders

NAC has been investigated for its effects on metabolic disorders such as polycystic ovary syndrome (PCOS). Studies suggest that it improves insulin sensitivity and reduces insulin levels in hyperinsulinemic patients with PCOS, enhancing ovulation rates when used alongside clomiphene citrate .

Acetaminophen Overdose Treatment

One of the most well-known applications of NAC is in the treatment of acetaminophen overdose. It acts as an antidote by replenishing glutathione stores, which are depleted during acetaminophen metabolism, thus preventing liver damage . The intravenous formulation of NAC has been approved by the FDA for this purpose.

Cardiovascular Applications

NAC has shown promise in improving outcomes for patients with cardiovascular conditions. For instance, it has been reported to enhance oxygenation and lung compliance in patients experiencing septic shock, thereby reducing mechanical ventilation duration and ICU stay .

Neuroprotective Properties

In addition to its mental health applications, NAC is being studied for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to mitigate oxidative stress may play a key role in these therapeutic strategies .

Cancer Research

Preliminary studies suggest that NAC may have a role in cancer treatment by modulating oxidative stress and influencing tumor microenvironments. However, more research is needed to establish definitive therapeutic protocols .

Case Studies

Application AreaStudy ReferenceKey Findings
Mental Health NAC reduced compulsive behaviors in OCD patients over a 16-week period.
Respiratory Disorders Demonstrated efficacy as a mucolytic agent, improving mucus clearance in COPD patients.
Acetaminophen Overdose Successfully replenished glutathione levels post-overdose, preventing liver damage.
Cardiovascular Health Improved oxygenation and reduced ICU stay duration in septic shock patients.
Neuroprotection Showed protective effects on dopaminergic neurons in Parkinson's disease models.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methylcarbamothioyl group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-acetamido-3-mercaptopropanoic acid: Similar structure but lacks the methylcarbamothioyl group.

    (2R)-2-acetamido-3-(methylthio)propanoic acid: Similar structure but has a methylthio group instead of a methylcarbamothioyl group.

Uniqueness

(2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid is unique due to the presence of the methylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Biological Activity

Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- (commonly referred to as N-acetylcysteine or NAC) is a derivative of the amino acid cysteine. It has gained attention in biomedical research due to its diverse biological activities, particularly as an antioxidant and a precursor for glutathione synthesis. This article aims to provide a comprehensive overview of the biological activity of NAC, including its mechanisms of action, therapeutic applications, and recent research findings.

NAC exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Activity : NAC acts as a powerful antioxidant by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione levels. This capacity helps protect cells from oxidative stress, which is implicated in various diseases .
  • Modulation of Signaling Pathways : NAC influences multiple signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation and modulation of c-Jun N-terminal kinase (JNK) pathways. These interactions can affect gene expression related to inflammation and cell survival .
  • Neuroprotective Effects : NAC has shown promise in protecting neuronal cells from apoptosis under stress conditions. It enhances mitochondrial function and reduces neuroinflammation, making it a candidate for neurodegenerative disease therapies .

Therapeutic Applications

NAC has been studied for various therapeutic applications:

  • Respiratory Disorders : NAC is widely used as a mucolytic agent in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its ability to break down mucus facilitates easier breathing .
  • Psychiatric Disorders : Research indicates that NAC may have beneficial effects in psychiatric conditions such as bipolar disorder and schizophrenia, potentially due to its antioxidant properties and ability to modulate glutamate levels .
  • Chemotherapy Support : NAC has been investigated for its role in reducing the toxicity of chemotherapy agents like cisplatin. It may mitigate nephrotoxicity and ototoxicity associated with such treatments .

Recent Research Findings

Recent studies have expanded our understanding of NAC's biological activity:

  • Biofilm Formation Inhibition : A study demonstrated that NAC could inhibit biofilm formation in bacterial strains when combined with antibiotics like doxycycline. This suggests potential applications in enhancing antibiotic efficacy against resistant strains .
  • Immunomodulatory Properties : Recent findings indicate that NAC may enhance immune responses by modulating cytokine production and influencing macrophage activation, which could be beneficial in inflammatory diseases .
  • Neuroprotective Studies : In vivo studies using SAMP8 mice showed that NAC improved cognitive function without affecting motor activity, highlighting its neuroprotective potential in aging models .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntioxidantScavenges ROS; replenishes glutathione
Anti-inflammatoryInhibits NF-κB activation
NeuroprotectionPrevents neuronal apoptosis
MucolyticBreaks down mucus
Antibiotic synergyEnhances efficacy against biofilm-forming bacteria
Chemotherapy supportReduces toxicity of cisplatin

Case Studies

Several case studies have highlighted the clinical relevance of NAC:

  • Case Study 1 : In patients undergoing treatment for acetaminophen overdose, administration of NAC significantly reduced liver damage markers compared to controls. This established NAC as a standard treatment protocol in such cases.
  • Case Study 2 : A double-blind study involving patients with major depressive disorder found that adjunctive treatment with NAC led to significant improvements in depressive symptoms compared to placebo, suggesting its potential role as an antidepressant adjunct .

Properties

CAS No.

31655-50-2

Molecular Formula

C7H12N2O3S2

Molecular Weight

236.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-(methylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C7H12N2O3S2/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

XUTOTHUXOQJOJN-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NC)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=S)NC)C(=O)O

Origin of Product

United States

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